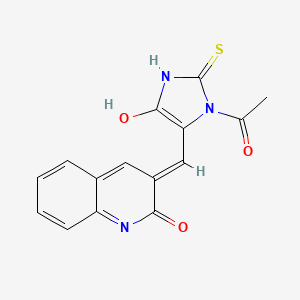

![molecular formula C25H25NO5S B11634256 Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11634256.png)

Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(メトキシカルボニル)フェニル]-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、ヘキサヒドロキノリン誘導体のクラスに属する複雑な有機化合物です。この化合物は、キノリンコア、チオフェン環、およびメトキシカルボニルやカルボキシレートなどの様々な官能基を含む独特の構造によって特徴付けられます。

製法

4-[4-(メトキシカルボニル)フェニル]-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、適切なアルデヒドとβ-ケトエステルを酢酸アンモニウムの存在下で縮合させ、続いて環化およびその後の官能基修飾を行うことが含まれます。工業的な製造方法には、収率と純度を高めるために、制御された温度、圧力、触媒の使用などの最適化された反応条件が含まれる場合があります。

準備方法

The synthesis of Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

化学反応の分析

この化合物は、以下を含む様々な種類の化学反応を受けます。

酸化: キノリン誘導体を形成するために酸化することができます。

還元: 還元反応は、ジヒドロキノリン誘導体の形成につながる可能性があります。

置換: メトキシカルボニル基とカルボキシレート基は、求核置換反応に関与することができます。

環化: チオフェン環は、より複雑な複素環構造を形成するために環化反応を受けることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。これらの反応から形成される主な生成物には、潜在的な生物活性を持つ様々なキノリン誘導体とチオフェン誘導体があります。

科学研究への応用

化学: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。

生物学: その潜在的な抗菌性および抗癌性のために、生物学的アッセイで有望であることが示されています。

医学: 特に抗炎症作用および鎮痛作用のために、薬物開発におけるリード化合物としての使用を探求するための研究が進められています。

産業: 有機半導体やその他の先端材料の開発に使用されます。

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It is used in the development of organic semiconductors and other advanced materials.

作用機序

4-[4-(メトキシカルボニル)フェニル]-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。それは、酵素または受容体に結合してその活性を調節することにより、その効果を発揮すると考えられています。たとえば、それは炎症性経路に関与する特定の酵素を阻害し、炎症と痛みを軽減する可能性があります。

類似の化合物との比較

類似の化合物と比較した場合、4-[4-(メトキシカルボニル)フェニル]-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、その官能基と構造的特徴のユニークな組み合わせにより際立っています。類似の化合物には、以下が含まれます。

キノリン誘導体: 抗菌作用および抗マラリア作用で知られています。

チオフェン誘導体: 有機エレクトロニクスおよび医薬品で広く使用されています。

ヘキサヒドロキノリン誘導体: その潜在的な心臓血管保護作用および神経保護作用について研究されています。

4-[4-(メトキシカルボニル)フェニル]-2-メチル-5-オキソ-7-(チオフェン-2-イル)-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの独自性は、これらの異なるクラスの化合物の有益な特性を組み合わせることができる点にあり、科学研究と産業への応用に適した汎用性があり貴重な分子となっています。

類似化合物との比較

When compared to similar compounds, Ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Quinoline derivatives: Known for their antimicrobial and antimalarial properties.

Thiophene derivatives: Widely used in organic electronics and pharmaceuticals.

Hexahydroquinoline derivatives: Studied for their potential cardiovascular and neuroprotective effects.

The uniqueness of this compound lies in its ability to combine the beneficial properties of these different classes of compounds, making it a versatile and valuable molecule for scientific research and industrial applications.

特性

分子式 |

C25H25NO5S |

|---|---|

分子量 |

451.5 g/mol |

IUPAC名 |

ethyl 4-(4-methoxycarbonylphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H25NO5S/c1-4-31-25(29)21-14(2)26-18-12-17(20-6-5-11-32-20)13-19(27)23(18)22(21)15-7-9-16(10-8-15)24(28)30-3/h5-11,17,22,26H,4,12-13H2,1-3H3 |

InChIキー |

FDFIKHYBJZTUDX-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)CC(C2)C4=CC=CS4)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11634196.png)

![ethyl (2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B11634205.png)

![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634206.png)

![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634213.png)

![4-chloro-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11634214.png)

![(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11634226.png)

![2-[(3-Methylbutyl)sulfanyl]-3-phenyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11634233.png)

![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634245.png)

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634247.png)

![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634252.png)